molecular formula C27H38O4 B1240786 TEI-9648 CAS No. 173388-21-1

TEI-9648

Cat. No.: B1240786
CAS No.: 173388-21-1
M. Wt: 426.6 g/mol
InChI Key: SAODSJHDCZTVAT-JXJLEVNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TEI-9648 is a Vitamin D3 Lactone analogue and a potent and specific antagonist of the Vitamin D receptor. It inhibits the genomic actions mediated by the Vitamin D receptor and the Vitamin D responsive element of 1α,25-dihydroxyvitamin D3. This compound also inhibits the differentiation of HL-60 cells induced by 1α,25-dihydroxyvitamin D3 .

Scientific Research Applications

TEI-9648 has several scientific research applications:

    Chemistry: Used as a tool to study the structure-activity relationships of Vitamin D receptor antagonists.

    Biology: Investigated for its role in inhibiting the differentiation of leukemia cells.

    Medicine: Potential applications in bone metabolism research and the treatment of diseases related to Vitamin D receptor activity.

    Industry: Utilized in the development of new drugs targeting the Vitamin D receptor .

Mechanism of Action

The mechanism of action of “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is through its antagonistic effects on the vitamin D receptor (VDR). It is reported to antagonize VDR-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells but is agonistic in rodent cells .

Preparation Methods

TEI-9648 is synthesized through a series of chemical reactions involving the modification of the Vitamin D3 skeleton. The synthetic route typically involves the use of palladium-catalyzed coupling reactions or direct modification of the Vitamin D3 skeleton. The preparation of this compound requires precise control of reaction conditions to ensure the correct configuration of the lactone moiety .

Chemical Reactions Analysis

TEI-9648 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Comparison with Similar Compounds

TEI-9648 is similar to other Vitamin D3 Lactone analogues, such as TEI-9647. this compound has a consistently weaker suppressive effect compared to TEI-9647. Both compounds inhibit the differentiation of HL-60 cells, but this compound cannot induce cell differentiation even at higher concentrations. The unique lactone moiety of this compound contributes to its specific antagonistic activity .

Similar Compounds

Properties

IUPAC Name

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODSJHDCZTVAT-JXJLEVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173388-21-1
Record name TEI 9648
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.